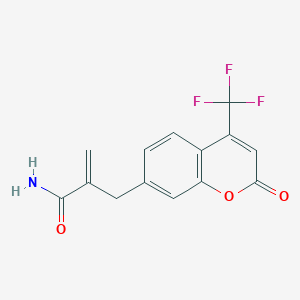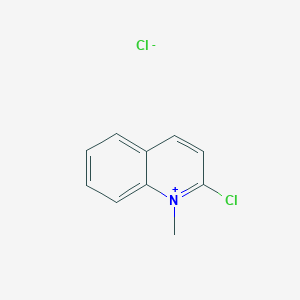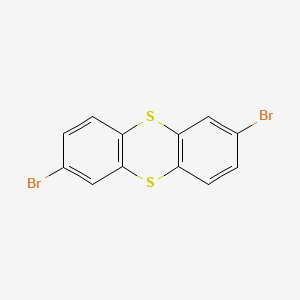
2,7-Dibromothianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromothianthrene is a chemical compound with the molecular formula C12H6Br2S2. It is a derivative of thianthrene, where two bromine atoms are substituted at the 2 and 7 positions of the thianthrene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Dibromothianthrene can be synthesized through several methods. One common approach involves the bromination of thianthrene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired substitution pattern .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromothianthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can lead to the formation of thianthrene or other reduced derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed:
Substitution Reactions: Various substituted thianthrene derivatives.
Oxidation Reactions: Thianthrene sulfoxides and sulfones.
Reduction Reactions: Thianthrene and its reduced forms
Applications De Recherche Scientifique
2,7-Dibromothianthrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thianthrene derivatives and other sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photoconductors .
Mécanisme D'action
The mechanism of action of 2,7-Dibromothianthrene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The sulfur atoms in the thianthrene ring contribute to its electron-rich nature, making it a good electron donor in redox reactions. These properties enable this compound to modulate biological pathways and exhibit its effects .
Comparaison Avec Des Composés Similaires
2,7-Dibromothianthrene can be compared with other similar compounds, such as:
Thianthrene: The parent compound without bromine substitution.
2,7-Dichlorothianthrene: A similar compound with chlorine atoms instead of bromine.
2,7-Diiodothianthrene: A compound with iodine atoms at the 2 and 7 positions.
Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms enhance its reactivity in substitution and redox reactions, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and biologically active molecules.
Propriétés
Numéro CAS |
63511-65-9 |
|---|---|
Formule moléculaire |
C12H6Br2S2 |
Poids moléculaire |
374.1 g/mol |
Nom IUPAC |
2,7-dibromothianthrene |
InChI |
InChI=1S/C12H6Br2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |
Clé InChI |
QOGDMHZMYYSFPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC3=C(S2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


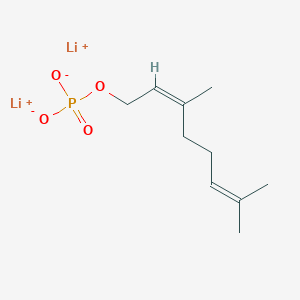
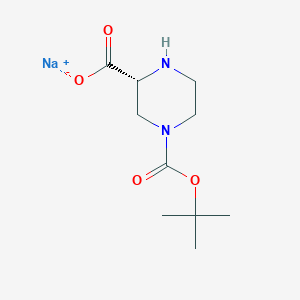
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)

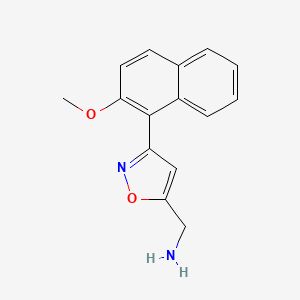
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
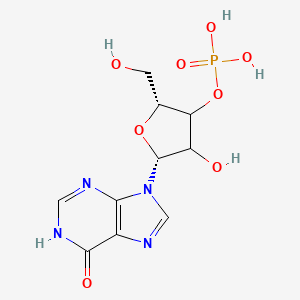

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
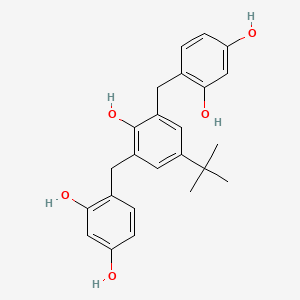
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
